N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
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Description
N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H21ClFN3O2 and its molecular weight is 401.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and it is involved in processes such as cell growth and proliferation . Overexpression of EGFR is often observed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of the tyrosine kinase associated with the EGFR . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound’s action on the EGFR tyrosine kinase affects several biochemical pathways. By inhibiting EGFR, it disrupts the downstream signaling pathways that are involved in cell proliferation, survival, and other cellular functions . This disruption can lead to the death of cancer cells and a reduction in tumor growth .
Pharmacokinetics
Like other tyrosine kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR tyrosine kinase activity, disruption of EGFR signaling pathways, and induction of cancer cell death . These effects can lead to a reduction in tumor size and potentially slow the progression of diseases such as lung and breast cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and the presence of other medications .
Biological Activity
N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C21H22ClFN3O2, with a molecular weight of approximately 401.9 g/mol. The structure features an azepinoquinazoline framework characterized by:
- Chloro and Fluoro Substituents : These halogen groups enhance the compound's reactivity and interaction with biological targets.
- Carboxamide Functional Group : This group is critical for its biological activity and potential therapeutic applications.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activity. It has been shown to inhibit specific enzymes involved in tumor growth and proliferation. The compound's unique structure allows it to interact effectively with various biological targets:
- Protein Kinase Modulation : It may influence kinase activity involved in cell signaling pathways critical for cancer progression.
- Cell Proliferation and Apoptosis : In vitro assays demonstrate its effects on reducing cell viability in cancer cell lines while promoting apoptotic pathways.
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes that facilitate tumor growth.
- Receptor Interaction : It can bind to receptors involved in cellular signaling processes.
- Modulation of Signaling Pathways : By affecting protein kinases and other signaling molecules, it may alter cellular responses to external stimuli.
Case Studies
- In Vitro Studies : Research has demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines when tested at different concentrations.
- Molecular Docking Simulations : These studies reveal insights into the binding affinity of the compound for target proteins involved in cancer progression.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Quinazoline Core : Involves cyclization reactions using appropriate precursors.
- Substitution Reactions : Introduction of chloro and fluoro groups through electrophilic aromatic substitution.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2/c1-25-18-11-13(20(27)24-14-7-9-17(23)16(22)12-14)6-8-15(18)21(28)26-10-4-2-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJUHSBHEHYCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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